molecular formula C22H16Cl2N4O2 B266577 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Numéro de catalogue B266577
Poids moléculaire: 439.3 g/mol
Clé InChI: WQGKIPBVEZUSDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, also known as DPP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of diabetes, cancer, and inflammation. 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibitors have been shown to improve glucose homeostasis by inhibiting the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion. Moreover, 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibitors have been shown to exhibit anti-inflammatory and anti-cancer properties by modulating the immune response and inhibiting the proliferation of cancer cells.

Mécanisme D'action

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile acts as a peptidase enzyme that cleaves peptides at the N-terminal dipeptide bond. It is involved in the degradation of various peptides, including incretin hormones, neuropeptides, and chemokines. 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibitors bind to the active site of the enzyme and inhibit its activity, leading to the accumulation of incretin hormones and other peptides in the circulation. This results in the stimulation of insulin secretion, inhibition of glucagon secretion, and modulation of the immune response.
Biochemical and Physiological Effects
2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibitors have been shown to improve glucose homeostasis by increasing insulin secretion, decreasing glucagon secretion, and improving insulin sensitivity. Moreover, 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibitors have been shown to exhibit anti-inflammatory and anti-cancer properties by modulating the immune response and inhibiting the proliferation of cancer cells. However, the long-term effects of 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibitors on glucose metabolism, immune function, and cancer risk are still under investigation.

Avantages Et Limitations Des Expériences En Laboratoire

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibitors have several advantages for lab experiments, including their specificity, potency, and availability. They can be used to study the role of 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile in various physiological and pathological processes and to develop novel drugs for the treatment of diabetes, cancer, and inflammation. However, 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibitors have some limitations, including their off-target effects, toxicity, and variability in pharmacokinetics and pharmacodynamics.

Orientations Futures

There are several future directions for the research on 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, including the development of more potent and selective inhibitors, the investigation of the long-term effects of 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibitors on glucose metabolism, immune function, and cancer risk, and the exploration of the role of 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile in other physiological and pathological processes. Moreover, the use of 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibitors in combination with other drugs, such as GLP-1 receptor agonists and sodium-glucose cotransporter 2 (SGLT2) inhibitors, may provide a more effective and comprehensive approach for the treatment of diabetes.

Méthodes De Synthèse

The synthesis of 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves the reaction of various chemicals, including 2,6-dichloro-3-nitropyridine, 3-pyridinemethanol, and 4-amino-5-cyano-6-methyl-2-pyridone. The reaction is carried out under controlled conditions, including the use of solvents, catalysts, and temperature, to ensure the formation of the desired product. The yield of 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be optimized by modifying the reaction parameters, such as the concentration of reagents and reaction time.

Propriétés

Nom du produit

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Formule moléculaire

C22H16Cl2N4O2

Poids moléculaire

439.3 g/mol

Nom IUPAC

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C22H16Cl2N4O2/c1-12-8-17-20(22(29)28(12)11-13-4-3-7-27-10-13)18(14(9-25)21(26)30-17)19-15(23)5-2-6-16(19)24/h2-8,10,18H,11,26H2,1H3

Clé InChI

WQGKIPBVEZUSDH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C(=O)N1CC4=CN=CC=C4

SMILES canonique

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C(=O)N1CC4=CN=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.